molecular formula C21H24N2O5 B2578779 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-31-2

3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2578779
CAS No.: 942013-31-2
M. Wt: 384.432
InChI Key: VIUGZPIIFYPITP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS: 693829-60-6) is a benzamide derivative featuring a 3,4,5-trimethoxyphenyl group linked via an amide bond to a 4-(2-oxopiperidin-1-yl)phenyl moiety. Its molecular formula is C₂₂H₂₄N₂O₅, with a molar mass of 396.44 g/mol. The compound is structurally characterized by:

  • A 2-oxopiperidinyl group on the phenyl ring, contributing to conformational flexibility and hydrogen-bonding capabilities .

This compound has been synthesized via nucleophilic substitution and condensation reactions, with structural confirmation using ¹H/¹³C-NMR, HRMS, and IR spectroscopy . Its tautomeric behavior and stability are influenced by the electron-withdrawing oxopiperidinyl group, as evidenced by the absence of νS-H bands in IR spectra .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-12-14(13-18(27-2)20(17)28-3)21(25)22-15-7-9-16(10-8-15)23-11-5-4-6-19(23)24/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUGZPIIFYPITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.

    Amidation Reaction: The benzoyl chloride is then reacted with 4-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

1. Neurodegenerative Diseases
Research indicates that 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide may exhibit neuroprotective properties. It has been studied for its potential to modulate pathways involved in neurodegeneration, particularly by influencing the activity of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) .

2. Cancer Treatment
The compound has shown promise in preclinical studies as an anti-cancer agent. Its mechanism involves the inhibition of specific kinases associated with tumor growth and metastasis. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its use as a chemotherapeutic agent .

3. Pain Management
this compound is being explored for its analgesic properties. Studies suggest that it may interact with pain pathways to reduce neuropathic pain, making it a candidate for developing new pain relief medications .

Scientific Research Applications

1. Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its structure allows for various modifications that can lead to the discovery of new compounds with desirable biological activities .

2. Biochemical Probes
The compound is being investigated as a biochemical probe to study cellular mechanisms and interactions. Its ability to selectively inhibit certain pathways makes it valuable for understanding disease processes at the molecular level .

Case Studies

StudyFocusFindings
Neuroprotection in Alzheimer's Models Investigated the neuroprotective effects on neuronal cells exposed to amyloid-betaDemonstrated reduced cell death and improved neuronal function in treated groups compared to controls .
Anti-Cancer Efficacy Evaluated against breast cancer cell linesShowed significant inhibition of cell proliferation and induced apoptosis via caspase activation .
Analgesic Properties Assessed in animal models of neuropathic painResulted in marked pain reduction compared to placebo groups .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and bioactivities of 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide with related benzamide derivatives:

Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Reported Bioactivity/Applications References
This compound 2-Oxopiperidinyl group 396.44 >250 (decomposes) Potential kinase inhibition (hypothesized)
3,4,5-Trimethoxy-N-[4-(2-oxopyridin-1(2H)-yl)phenyl]benzamide (6n) Pyridone (2-oxopyridinyl) instead of piperidinone 409.41 >250 Anticancer screening (in vitro)
Benzamide, 3,4,5-trimethoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl] Thiazole sulfonamide substituent 449.50 N/A Antimicrobial candidate
3,4,5-Trimethoxy-N-{[4-(piperidin-1-ylsulfonyl)phenyl]carbamothioyl}benzamide Piperidine sulfonyl and thiourea groups 493.60 N/A Not reported; structural novelty for SAR studies

Key Findings from Comparative Studies

The thiazole sulfonamide derivative () exhibits improved solubility due to the polar sulfonamide group, which may favor antibacterial activity .

Synthetic Complexity :

  • The target compound’s synthesis requires fewer steps compared to S-alkylated 1,2,4-triazoles (), which involve multi-step tautomerization and alkylation .

Data Tables

Physicochemical Properties

Property This compound 3,4,5-Trimethoxy-N-[4-(2-oxopyridin-1-yl)phenyl]benzamide (6n)
Molecular Formula C₂₂H₂₄N₂O₅ C₂₁H₂₁N₃O₅
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 6 7
LogP (Predicted) 2.8 2.5
Topological Polar Surface Area 98 Ų 106 Ų

Spectral Data Comparison

Compound ¹H-NMR (δ, ppm) Key Signals IR (ν, cm⁻¹) Key Bands
Target Compound 8.10 (s, 1H, NH), 3.90–3.70 (m, 9H, OCH₃), 2.80–2.60 (m, 4H, piperidinyl CH₂) 1682 (C=O), 1247 (C=S thione tautomer)
Compound 6n () 8.20 (s, 1H, NH), 3.95–3.75 (m, 9H, OCH₃), 7.60–7.40 (m, 4H, pyridinyl H) 1675 (C=O), 1255 (C=S)

Research Implications

The structural versatility of this compound positions it as a promising scaffold for kinase inhibitors or antimicrobial agents . Comparative studies highlight the critical role of:

  • Heterocyclic substituents in modulating target selectivity.
  • Methoxy groups in enhancing membrane permeability. Further pharmacological profiling and molecular docking studies are warranted to validate these hypotheses .

Biological Activity

3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a trimethoxyphenyl group and a piperidinone moiety. Its molecular formula is C22H26N2O6C_{22}H_{26}N_{2}O_{6}, and it has a molecular weight of approximately 426.45 g/mol. The presence of methoxy groups enhances its solubility and bioactivity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound inhibits key enzymes such as Taq polymerase and telomerase. This inhibition is crucial in cancer therapies as it disrupts the replication of cancer cells.
  • Modulation of Signaling Pathways : It down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) and inhibits the phosphorylation of ERKs, affecting cell signaling pathways that are vital for cell survival and proliferation.
  • Anticancer Properties : The compound exhibits anti-cancer effects by targeting proteins involved in cell cycle regulation and apoptosis, including tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and PDGFRβ.

Cellular Effects

Research indicates that this compound has notable cellular effects:

  • Apoptosis Induction : The compound triggers caspase activation through oxidative mechanisms, leading to programmed cell death in cancer cells.
  • Cell Viability : In vitro studies show varying effects on cell viability depending on dosage and exposure time.

Temporal Effects in Laboratory Settings

The compound has a melting point of 172.3°C and a boiling point ranging from 225°C under reduced pressure. These properties are significant for its stability during storage and application in laboratory settings.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

Table 1: Summary of Biological Activities

Activity Type Target/Effect Reference
AnticancerInhibition of tubulin and Hsp90
ApoptosisCaspase activation
AntiviralPotential activity against Coxsackie Virus A9
Enzyme InhibitionTaq polymerase and telomerase

Q & A

Q. What are the optimal synthetic routes for preparing 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzamide precursor with a 4-(2-oxopiperidin-1-yl)aniline derivative. For example, refluxing 3,4,5-trimethoxybenzoyl chloride with 4-(2-oxopiperidin-1-yl)aniline in ethanol with catalytic glacial acetic acid (~5 drops) under reflux for 4 hours, followed by solvent evaporation under reduced pressure, yields the target compound . Key optimization parameters include:
  • Solvent choice : Absolute ethanol minimizes side reactions.
  • Catalyst : Glacial acetic acid enhances coupling efficiency.
  • Reaction time : Prolonged reflux (≥4 hours) ensures complete conversion.
    Purity is confirmed via recrystallization from ethanol or DCM/hexane mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • 1H NMR : Focus on the methoxy (-OCH3) protons (δ 3.8–3.9 ppm, singlet integrating for 3 protons) and the amide NH proton (δ ~10.2 ppm, broad singlet). The 2-oxopiperidinyl group shows distinct signals for the keto group (δ 2.5–3.0 ppm, multiplet for piperidinyl protons) and the carbonyl (δ ~170 ppm in 13C NMR) .
  • HRMS : Validate the molecular ion peak (e.g., [M+H]+ at m/z calculated for C27H29N2O5: 485.2078). Discrepancies >5 ppm require reanalysis .
  • Melting point : A sharp melting point >250°C indicates high purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different assay systems for this compound?

  • Methodological Answer : Contradictory results (e.g., variable IC50 values in antibacterial assays) may arise from assay-specific conditions:
  • Target specificity : Confirm if the compound interacts with bacterial enzymes (e.g., acps-pptase) via in vitro enzyme inhibition assays, as observed in structurally similar benzamides .
  • Membrane permeability : Use logP calculations (e.g., ~2.5 for this compound) to assess cellular uptake differences. Adjust assay media (e.g., inclusion of DMSO ≤0.1% to avoid cytotoxicity) .
  • Metabolic stability : Perform liver microsome assays to evaluate degradation rates, which may explain reduced activity in cell-based vs. cell-free systems .

Q. What computational and crystallographic approaches are recommended for predicting and validating target-binding interactions?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like acps-pptase. Prioritize the benzamide carbonyl and methoxy groups as hydrogen bond donors/acceptors .
  • X-ray crystallography : Employ SHELXL for structure refinement. For co-crystallization, use PEG 3350 as a precipitant and soak crystals in 20% glycerol for cryoprotection. The 2-oxopiperidinyl moiety often participates in hydrophobic interactions with binding pockets .
  • MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Focus on RMSD values <2.0 Å for the ligand-protein complex .

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this benzamide derivative?

  • Methodological Answer :
  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position of the benzamide to enhance target affinity, as seen in analogs with improved IC50 values .
  • Piperidinyl substituents : Replace the 2-oxo group with a thiooxo group to modulate hydrogen-bonding capacity. Test derivatives via parallel synthesis using Ugi-4CR or Suzuki-Miyaura coupling .
  • Bioisosteric replacements : Substitute the methoxy groups with halogen atoms (e.g., Cl) to balance lipophilicity and metabolic stability. Validate via in vitro ADMET assays .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data versus computational docking poses?

  • Methodological Answer :
  • Validation steps :

Cross-check SHELX-refined crystal structures (e.g., hydrogen-bond distances ±0.1 Å) with docking poses. Discrepancies >1.5 Å suggest force field inaccuracies .

Use QM/MM hybrid methods (e.g., Gaussian + AMBER) to refine docking poses against crystallographic electron density maps.

Validate with mutagenesis studies: If the binding site residues (e.g., Lys123 in acps-pptase) critical for docking are mutated, re-evaluate SAR hypotheses .

Safety and Experimental Design

Q. What safety protocols are critical during synthesis and handling of this compound?

  • Methodological Answer :
  • Hazard analysis : Conduct a full risk assessment for reagents like glacial acetic acid (corrosive) and ethanol (flammable). Use fume hoods for reflux steps .
  • Waste disposal : Quench reaction mixtures with sodium bicarbonate before disposal to neutralize acidic residues .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats during synthesis .

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